2-(4-Chloropyrimidin-2-yl)acetic acid
Description
2-(4-Chloropyrimidin-2-yl)acetic acid is a pyrimidine derivative characterized by a chlorine substituent at the 4-position of the pyrimidine ring and an acetic acid group at the 2-position. Its molecular formula is C₆H₅ClN₂O₂ (molecular weight: 172.57 g/mol). Pyrimidine derivatives are widely studied for their roles in medicinal chemistry, agrochemicals, and materials science due to their structural versatility and biological relevance. This compound serves as a key intermediate in synthesizing pharmaceuticals and coordination polymers, though specific applications are often dictated by its substituents and physicochemical properties .
Properties
Molecular Formula |
C6H5ClN2O2 |
|---|---|
Molecular Weight |
172.57 g/mol |
IUPAC Name |
2-(4-chloropyrimidin-2-yl)acetic acid |
InChI |
InChI=1S/C6H5ClN2O2/c7-4-1-2-8-5(9-4)3-6(10)11/h1-2H,3H2,(H,10,11) |
InChI Key |
RICRBVVKHRPHTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1Cl)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloropyrimidin-2-yl)acetic acid typically involves the chlorination of pyrimidine derivatives followed by the introduction of an acetic acid moiety. One common method involves the reaction of 4-chloropyrimidine with chloroacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloropyrimidin-2-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound.
Scientific Research Applications
2-(4-Chloropyrimidin-2-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antiviral, anticancer, and anti-inflammatory properties.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding, helping to elucidate biological pathways and mechanisms.
Materials Science: It is employed in the development of novel materials with specific electronic, optical, or mechanical properties.
Agricultural Chemistry: The compound can be used in the synthesis of agrochemicals, including herbicides and fungicides.
Mechanism of Action
The mechanism of action of 2-(4-Chloropyrimidin-2-yl)acetic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist, interacting with specific molecular targets and pathways. The exact mechanism involves binding to the active site of the target enzyme or receptor, thereby modulating its activity and leading to the desired therapeutic effect.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Modifications |
|---|---|---|---|
| This compound | C₆H₅ClN₂O₂ | 172.57 | Chlorine at 4-position; acetic acid at 2-position |
| 2-((4-Chloropyrimidin-2-yl)amino)acetic acid | C₆H₆ClN₃O₂ | 187.58 | Amino linker between pyrimidine and acetic acid |
| 2-(4-Chloro-6-methylpyrimidin-2-yl)acetic acid | C₇H₇ClN₂O₂ | 186.60 | Methyl group at 6-position |
| 2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid | C₁₁H₁₀N₄O₂S | 286.29 | Sulfanyl (S) linker; pyridinyl substituent |
| 2-(4-Chloro-2-(methylthio)pyrimidin-5-yl)acetic acid | C₇H₇ClN₂O₂S | 218.66 | Methylthio group at 2-position |
| 2-[4-(5-Chloro-2-fluorophenyl)pyrimidin-2-yl]acetic acid | C₁₂H₈ClFN₂O₂ | 270.66 | Fluorophenyl substituent at 4-position |
Key Structural and Functional Differences
Substituent Effects on Reactivity and Acidity The chlorine atom in the parent compound is an electron-withdrawing group, enhancing the acidity of the acetic acid moiety compared to non-halogenated analogues. The sulfanyl group in 2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid () introduces a thioether linkage, which may facilitate nucleophilic substitution reactions or metal coordination in polymers. This compound’s synthesis via 2-bromoacetic acid alkylation highlights its utility in generating sulfur-containing derivatives .
Biological and Material Applications Amino-linked derivatives (e.g., 2-((4-Chloropyrimidin-2-yl)amino)acetic acid, ) are common in drug design, as amino groups can participate in hydrogen bonding with biological targets. The absence of detailed biological data in the evidence, however, limits direct comparisons . Fluorophenyl-substituted compounds (e.g., 2-[4-(5-Chloro-2-fluorophenyl)pyrimidin-2-yl]acetic acid, ) may exhibit enhanced binding affinity to enzymes or receptors due to fluorine’s electronegativity and small atomic radius, a feature exploited in medicinal chemistry .
Synthetic Accessibility
- The parent compound and its analogues are synthesized via nucleophilic substitution or alkylation reactions. For example, 2-(4-Chloro-2-(methylthio)pyrimidin-5-yl)acetic acid () is prepared using methylthio intermediates, emphasizing the role of sulfur in diversifying synthetic pathways .
Physicochemical and ADMET Considerations
- Acidity: The electron-withdrawing chlorine in the parent compound lowers the pKa of the acetic acid group compared to non-halogenated derivatives, influencing ionization under physiological conditions .
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